molecular formula C31H26N2O4S3 B11664489 2-[1-benzyl-2-(8-ethoxy-4,4-dimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)-2-oxoethyl]-1H-isoindole-1,3(2H)-dione

2-[1-benzyl-2-(8-ethoxy-4,4-dimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)-2-oxoethyl]-1H-isoindole-1,3(2H)-dione

Cat. No.: B11664489
M. Wt: 586.7 g/mol
InChI Key: KMLIAGJDFZIJAD-UHFFFAOYSA-N
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Description

2-(1-{8-Ethoxy-4,4-dimethyl-1-sulfanylidene-1H,4H,5H-[1,2]dithiolo[3,4-c]quinolin-5-yl}-1-oxo-3-phenylpropan-2-yl)-2,3-dihydro-1H-isoindole-1,3-dione is a complex organic compound with a unique structure that combines multiple functional groups

Preparation Methods

The synthesis of this compound involves multiple steps, starting with the preparation of the core quinoline structure. The synthetic route typically includes:

    Formation of the quinoline core: This can be achieved through various methods, such as the Skraup synthesis or the Friedländer synthesis.

    Introduction of the dithiolo group: This step involves the reaction of the quinoline derivative with sulfur-containing reagents under specific conditions.

    Attachment of the ethoxy and dimethyl groups: These groups are introduced through alkylation reactions.

    Formation of the isoindole-dione moiety: This involves cyclization reactions using appropriate reagents and conditions.

Industrial production methods would likely involve optimization of these steps to ensure high yield and purity of the final product.

Chemical Reactions Analysis

This compound can undergo various types of chemical reactions, including:

    Oxidation: The sulfanylidene group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.

    Substitution: The ethoxy group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like alkyl halides. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: Its unique structure may allow it to interact with biological macromolecules, making it a candidate for drug development.

    Medicine: It could be investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: It may be used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism by which this compound exerts its effects would depend on its specific interactions with molecular targets. For example, it may inhibit certain enzymes by binding to their active sites or interact with cellular receptors to modulate signaling pathways. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar compounds include other quinoline derivatives and isoindole-dione compounds. Compared to these, 2-(1-{8-ethoxy-4,4-dimethyl-1-sulfanylidene-1H,4H,5H-[1,2]dithiolo[3,4-c]quinolin-5-yl}-1-oxo-3-phenylpropan-2-yl)-2,3-dihydro-1H-isoindole-1,3-dione is unique due to its combination of functional groups and potential for diverse applications. Similar compounds include:

  • 8-ethoxy-4,4-dimethyl-1-thioxo-1H-[1,2]dithiolo[3,4-c]quinolin-5-yl derivatives
  • Isoindole-dione derivatives with various substituents

Properties

Molecular Formula

C31H26N2O4S3

Molecular Weight

586.7 g/mol

IUPAC Name

2-[1-(8-ethoxy-4,4-dimethyl-1-sulfanylidenedithiolo[3,4-c]quinolin-5-yl)-1-oxo-3-phenylpropan-2-yl]isoindole-1,3-dione

InChI

InChI=1S/C31H26N2O4S3/c1-4-37-19-14-15-23-22(17-19)25-26(39-40-30(25)38)31(2,3)33(23)29(36)24(16-18-10-6-5-7-11-18)32-27(34)20-12-8-9-13-21(20)28(32)35/h5-15,17,24H,4,16H2,1-3H3

InChI Key

KMLIAGJDFZIJAD-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC2=C(C=C1)N(C(C3=C2C(=S)SS3)(C)C)C(=O)C(CC4=CC=CC=C4)N5C(=O)C6=CC=CC=C6C5=O

Origin of Product

United States

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